Patulolide B
CAS No.: 103729-43-7
Cat. No.: VC20742420
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103729-43-7 |
---|---|
Molecular Formula | C12H18O3 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
Standard InChI | InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1 |
Standard InChI Key | XETYGXGLGYXEIT-HSTULFTRSA-N |
Isomeric SMILES | C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1 |
SMILES | CC1CCCCCCC(=O)C=CC(=O)O1 |
Canonical SMILES | CC1CCCCCCC(=O)C=CC(=O)O1 |
Chemical Structure and Properties
Patulolide B belongs to a family of macrocyclic lactones characterized by a 12-membered ring with specific functional groups that contribute to its biological activities.
Structural Characteristics
Patulolide B features a 12-membered macrocyclic lactone ring with one double bond in Z-configuration flanked by carbonyl groups. The compound contains a chiral center at C-12 with an R-configuration bearing a methyl substituent. This specific structural arrangement contributes significantly to its biological properties and potential applications in pharmaceutical research.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Patulolide B
Property | Value |
---|---|
CAS Number | 103729-43-7 |
Molecular Formula | C₁₂H₁₈O₃ |
Molecular Weight | 210.27 g/mol |
IUPAC Name | (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
Density | 1 g/cm³ |
Boiling Point | 364.3°C at 760 mmHg |
Flash Point | 161.9°C |
LogP | 2.39760 |
Polar Surface Area | 43.37000 |
Vapor Pressure | 1.69E-05 mmHg at 25°C |
Index of Refraction | 1.453 |
The physical and chemical properties of Patulolide B contribute to its stability and biological interactions. With a LogP value of 2.39760, the compound demonstrates moderate lipophilicity, which influences its membrane permeability and potential pharmacokinetic behavior .
Biosynthesis of Patulolide B
Producing Organism
Patulolide B is primarily produced by Penicillium urticae S11R59, a patulin-minus mutant derived during studies of the biosynthetic pathway of the tetraketide patulin. This mutant strain was obtained from P. urticae NRRL2159A and produces a family of macrolides collectively known as patulolides .
Biosynthetic Pathway
Research on the biosynthesis of Patulolide B has been conducted using ¹³C-labeled acetate. The feeding of [1-¹³C]acetate to cultures of P. urticae S11R59 resulted in enrichment at carbons 1, 3, 5, 7, 9, and 11, while feeding of [2-¹³C]acetate led to enrichment at carbons 2, 4, 6, 8, 10, and 12. These findings conclusively demonstrated that Patulolide B is a pure acetogenic hexaketide derived from six acetate units coupled in a head-to-tail fashion .
The biosynthetic origin of Patulolide B as a hexaketide provides valuable insights into its structural development and may guide future efforts to enhance its production through biotechnological approaches.
Biological Activities
Patulolide B exhibits a range of biological activities that make it a compound of significant interest in pharmacological research.
Antimicrobial Properties
Patulolide B demonstrates notable antimicrobial activity against various species of fungi, yeasts, and bacteria. These properties are characteristic of macrolide antibiotics, which typically function by inhibiting protein synthesis in microorganisms .
Cytotoxic Properties
Studies have shown that Patulolide B possesses cytotoxic properties, making it a potential candidate for cancer research. This cytotoxicity likely stems from the compound's ability to interfere with cellular processes in rapidly dividing cells.
Plant Growth Inhibition
Similar to related compounds such as cladospolides, Patulolide B has been observed to inhibit growth in plants. This property could potentially be exploited in agricultural applications for weed control or as a plant growth regulator .
Table 2: Biological Activities of Patulolide B
Activity Type | Target Organisms | Potential Applications |
---|---|---|
Antifungal | Various fungi species | Treatment of fungal infections |
Antibacterial | Various bacterial species | Development of new antibiotics |
Cytotoxic | Cancer cell lines | Anticancer research |
Plant Growth Inhibition | Various plant species | Agricultural applications |
Synthesis Methods
The synthesis of Patulolide B has been documented in scientific literature, with several approaches developed to construct its macrocyclic structure.
Synthetic Approaches
Related Compounds
Patulolide B belongs to a family of structurally similar macrolides with varying biological activities.
Patulolide Family
Patulolides A, B, and C are 12-membered macrolides produced by P. urticae S11R59. While sharing a common macrocyclic lactone core, they differ in their substitution patterns and oxidation states. All three compounds exhibit similar antimicrobial properties and plant growth inhibitory effects .
Sporiolides and Cladospolides
Sporiolides A and B are cytotoxic twelve-membered macrolides isolated from a marine-derived fungus of the Cladosporium species. Sporiolide A has demonstrated antifungal activity against Cryptococcus neoformans and Neurospora crassa, while both Sporiolides A and B have exhibited cytotoxicity against murine lymphoma L1210 cells .
Cladospolides A and B, produced by Cladosporium cladosporioides, are also structurally related to Patulolide B and share the plant growth inhibitory properties .
Table 3: Comparison of Patulolide B with Related Compounds
Compound | Producer Organism | Structural Features | Biological Activities |
---|---|---|---|
Patulolide A | P. urticae S11R59 | 12-membered macrolide | Antimicrobial, plant growth inhibition |
Patulolide B | P. urticae S11R59 | 12-membered macrolide with one double bond | Antifungal, antibacterial, cytotoxic |
Patulolide C | P. urticae S11R59 | 12-membered macrolide | Antimicrobial, plant growth inhibition |
Sporiolide A | Cladosporium sp. | 12-membered macrolide with benzoyl group | Cytotoxic, antifungal |
Sporiolide B | Cladosporium sp. | 12-membered macrolide with methoxy group | Cytotoxic |
Cladospolide A | C. cladosporioides | 12-membered macrolide | Plant growth inhibition |
Cladospolide B | C. cladosporioides | 12-membered macrolide | Plant growth inhibition |
Research Findings and Applications
Recent research has focused on exploring the potential applications of Patulolide B in medicine and agriculture.
Pharmaceutical Research
The antimicrobial and cytotoxic properties of Patulolide B have stimulated research into its potential as a lead compound for developing new therapeutic agents. Its activity against fungi and bacteria suggests potential applications in the development of new antibiotics, particularly important in the context of increasing antimicrobial resistance.
The cytotoxic properties of Patulolide B also indicate potential applications in cancer research. Although preliminary, these findings suggest that Patulolide B or its derivatives might serve as templates for developing anticancer agents .
Agricultural Applications
The plant growth inhibitory properties of Patulolide B and related compounds suggest potential applications in agriculture. These compounds could potentially be developed as natural herbicides or plant growth regulators, offering alternatives to synthetic agrochemicals .
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